3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 445269-01-2
Cat. No.: VC21495067
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445269-01-2 |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.5g/mol |
| IUPAC Name | 3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C21H23N3OS/c1-3-13-6-9-17-14(10-13)11-16-18(22)19(26-21(16)24-17)20(25)23-15-7-4-12(2)5-8-15/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3,(H,23,25) |
| Standard InChI Key | CPDBAZAEUXRVAJ-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C)N |
Introduction
3-Amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic heterocyclic compound belonging to the thienoquinoline family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound combines a tetrahydrothienoquinoline core with functional groups that enhance its potential for biological activity.
Structural Features
The compound consists of:
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Thienoquinoline Core: A fused bicyclic system containing both thiophene and quinoline units.
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Functional Substituents:
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Amino group (-NH2) at position 3.
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Ethyl group (-C2H5) at position 6.
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Carboxamide (-CONH-) linked to a 4-methylphenyl group.
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These structural elements make the compound a promising candidate for biological activity due to its ability to interact with various biomolecular targets.
Synthesis
The synthesis of thienoquinoline derivatives typically involves multi-step reactions starting from commercially available precursors. While specific details for this compound are not readily available, general synthetic routes include:
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Cyclization of thiophene derivatives with quinoline precursors.
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Functionalization of the core structure to introduce substituents like amino, ethyl, and carboxamide groups.
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Recrystallization in solvents such as ethanol or DMF to purify the final product.
Biological Activity and Applications
Thienoquinoline derivatives are widely studied for their pharmacological properties. The following activities are commonly associated with compounds in this class:
4.1 Anticancer Activity
Thienoquinolines have shown cytotoxic effects against various cancer cell lines by targeting processes such as:
4.2 Anti-inflammatory Potential
Similar compounds have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation pathways .
4.3 Antimicrobial Properties
The heterocyclic framework often exhibits antibacterial and antifungal activity due to its ability to disrupt microbial enzymes or membranes.
4.4 Antimalarial Activity
Quinoline-based compounds are well-known for their antimalarial properties through mechanisms such as inhibition of translation elongation factor 2 (EF2) .
Analytical Characterization
The structural confirmation of such compounds is achieved using advanced analytical techniques:
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NMR Spectroscopy (1H and 13C): Identifies hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects functional groups like amides and amines.
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X-ray Crystallography: Provides detailed information on molecular geometry and crystal packing.
Limitations and Future Directions
While promising, further studies are needed to optimize this compound for therapeutic use:
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Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicity Studies: Evaluating safety in preclinical models.
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Structure-Activity Relationship (SAR): Modifying substituents to enhance potency and selectivity.
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